Cas no 6129-13-1 (1-O-Octadecyl-sn-glycerol)

1-O-Octadecyl-sn-glycerol 化学的及び物理的性質
名前と識別子
-
- 1,2-Propanediol, 3-(octadecyloxy)-, (S)-
- (2S)-3-O-Octadecylglycerol
- 1-O-OCTADECYL-SN-GLYCEROL
- (2S)-3-octadecoxypropane-1,2-diol
- (S)-1-O-octadecylglycerol
- (S)-1-O-octadecyl-sn-glycerol
- (S)-3-(octadecyloxy)-1,2-propanediol
- (S)-octadecylglycerol
- batyl alcohol
- MG(O-18:0/0:0/0:0)
- MG(18:0e/0:0/0:0)
- LysoMG(18:0e)
- (s)-3-(octadecyloxy)propane-1,2-diol
- LysoMG(O-18:0)
- 1,2-Propanediol, 3-(octadecyloxy)-, (2S)-
- LMGL01020033
- 6129-13-1
- 1-Octadecyl-sn-glycerol
- MFCD00237201
- (2S)-3-(octadecyloxy)propane-1,2-diol
- SCHEMBL138481
- CHEBI:74001
- 1-Octadecylglycerol
- MAG(O-18:0/0:0/0:0)
- OGBUMNBNEWYMNJ-NRFANRHFSA-N
- (S)-batyl alcohol
- DTXSID10446238
- UNII-05A230LN91
- Batilol, (S)-
- (S)-1-octadecyl-glycerol
- 05A230LN91
- 1-O-Octadecyl-sn-glycerol
-
- MDL: MFCD00237201
- インチ: InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3/t21-/m0/s1
- InChIKey: OGBUMNBNEWYMNJ-NRFANRHFSA-N
- ほほえんだ: CCCCCCCCCCCCCCCCCCOC[C@H](CO)O
計算された属性
- せいみつぶんしりょう: 344.32900
- どういたいしつりょう: 344.32904526g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 20
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.6
- トポロジー分子極性表面積: 49.7Ų
じっけんとくせい
- PSA: 49.69000
- LogP: 5.61770
1-O-Octadecyl-sn-glycerol セキュリティ情報
1-O-Octadecyl-sn-glycerol 税関データ
- 税関コード:2909499000
- 税関データ:
中国税関コード:
2909499000概要:
29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%
1-O-Octadecyl-sn-glycerol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O231865-500mg |
1-O-Octadecyl-sn-glycerol |
6129-13-1 | 500mg |
$ 375.00 | 2022-06-03 | ||
abcr | AB478498-5 g |
1-O-Octadecyl-sn-glycerol; . |
6129-13-1 | 5g |
€830.00 | 2023-04-20 | ||
abcr | AB478498-1g |
1-O-Octadecyl-sn-glycerol; . |
6129-13-1 | 1g |
€272.00 | 2025-02-15 | ||
abcr | AB478498-1 g |
1-O-Octadecyl-sn-glycerol; . |
6129-13-1 | 1g |
€257.50 | 2023-04-20 | ||
TRC | O231865-1000mg |
1-O-Octadecyl-sn-glycerol |
6129-13-1 | 1g |
$ 620.00 | 2022-06-03 | ||
abcr | AB478498-5g |
1-O-Octadecyl-sn-glycerol; . |
6129-13-1 | 5g |
€884.60 | 2025-02-15 | ||
TRC | O231865-2000mg |
1-O-Octadecyl-sn-glycerol |
6129-13-1 | 2g |
$ 985.00 | 2022-06-03 |
1-O-Octadecyl-sn-glycerol 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
1-O-Octadecyl-sn-glycerolに関する追加情報
Introduction to 1,2-Propanediol, 3-(octadecyloxy)-, (S)- (CAS No: 6129-13-1)
1,2-Propanediol, 3-(octadecyloxy)-, (S)-, identified by its Chemical Abstracts Service (CAS) number 6129-13-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceuticals and advanced materials due to its unique structural and functional properties. This compound belongs to the class of aliphatic diols with an extended alkyl chain, specifically an octadecyl group, which imparts distinct physicochemical characteristics that make it valuable in various applications.
The molecular structure of 1,2-propanediol, 3-(octadecyloxy)-, (S)- features a propane backbone with hydroxyl groups at the 1 and 2 positions and an octadecyl ether linkage at the 3-position. The stereochemistry indicated by the "(S)" designation specifies the absolute configuration of the chiral center, making this enantiomer particularly relevant in studies involving asymmetric synthesis and chiral drug development. The presence of the long hydrophobic octadecyl chain enhances its solubility in non-polar solvents while maintaining compatibility with polar environments due to the hydroxyl groups.
In recent years, 1,2-propanediol, 3-(octadecyloxy)-, (S)- has been explored for its potential in drug delivery systems. Its dual functionality—hydrophilic hydroxyl groups and lipophilic alkyl chain—makes it an excellent candidate for micellar formulations and liposomes. These structures can encapsulate active pharmaceutical ingredients (APIs), improving bioavailability and targeted delivery. Studies have demonstrated its efficacy in enhancing the stability of sensitive drugs while reducing systemic toxicity, a critical factor in oncology and chronic disease management.
Moreover, the compound has shown promise in advanced material science applications. Researchers have leveraged its chemical properties to develop novel biodegradable polymers and coatings that exhibit controlled degradation rates. The octadecyloxy moiety provides mechanical strength and hydrophobicity, making it suitable for protective coatings in medical devices and implants. Additionally, its chiral nature has been exploited in the synthesis of enantiomerically pure materials used in optoelectronics and catalysis.
The pharmaceutical industry has been particularly interested in 1,2-propanediol, 3-(octadecyloxy)-, (S)- due to its potential as a chiral auxiliary or building block for complex drug molecules. Enantioselective synthesis methods have been refined to produce this compound with high enantiomeric purity, which is crucial for drugs where one enantiomer is therapeutically active while the other may be inactive or even harmful. Recent advancements in asymmetric catalysis have enabled more efficient production routes, reducing costs and environmental impact.
Recent clinical trials have begun to explore the use of derivatives of 1,2-propanediol, 3-(octadecyloxy)-, (S)- as adjuvants in vaccine formulations. The compound’s ability to stabilize protein antigens while enhancing immune response has shown encouraging results in preclinical studies. This application aligns with broader trends in vaccine development aimed at improving efficacy and storage stability without compromising safety.
The environmental impact of synthesizing and utilizing 1,2-propanediol, 3-(octadecyloxy)-, (S)- is another area of active research. Sustainable production methods are being developed to minimize waste and energy consumption during manufacturing processes. Biocatalytic routes using engineered enzymes have emerged as a promising alternative to traditional chemical synthesis. These methods not only reduce environmental footprint but also improve yield and selectivity.
In conclusion,1,2-Propanediol, 3-(octadecyloxy)-, (S)- represents a versatile compound with significant potential across multiple industries. Its unique structural features enable innovative applications in pharmaceuticals, materials science, and environmental technology. As research continues to uncover new uses for this compound,6129-13-1 is poised to play an increasingly important role in advancing scientific and industrial progress.
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